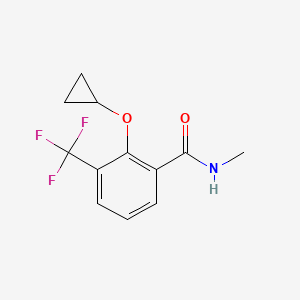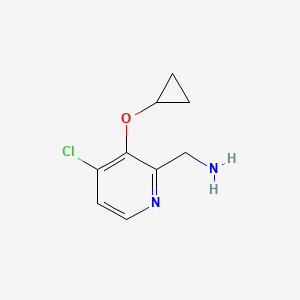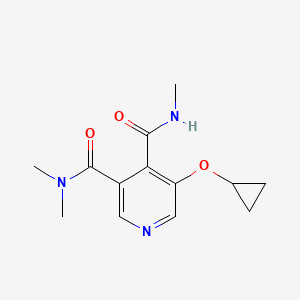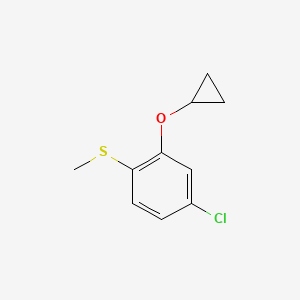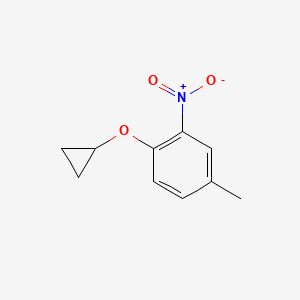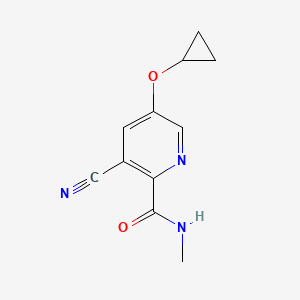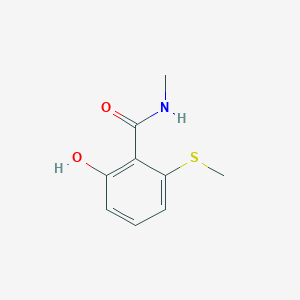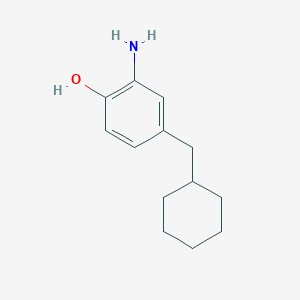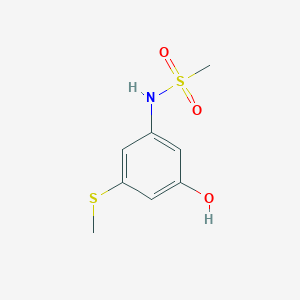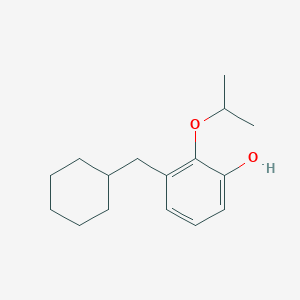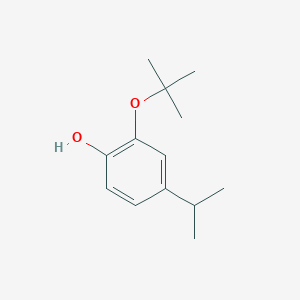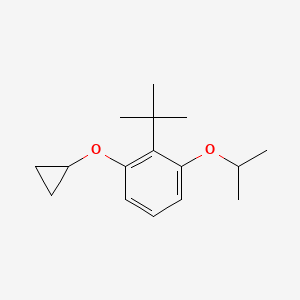
2-Tert-butyl-1-cyclopropoxy-3-isopropoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butyl-1-cyclopropoxy-3-isopropoxybenzene typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the alkylation of a benzene derivative with tert-butyl, cyclopropoxy, and isopropoxy groups. The reaction conditions often include the use of strong bases and solvents to facilitate the substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) ensures the production of high-quality this compound .
Analyse Des Réactions Chimiques
Types of Reactions
2-Tert-butyl-1-cyclopropoxy-3-isopropoxybenzene undergoes various chemical reactions, including:
Reduction: The compound can undergo reduction reactions, particularly at the cyclopropoxy and isopropoxy groups, using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) with manganese catalysts.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products Formed
Oxidation: Primary alcohols from the oxidation of the tert-butyl group.
Reduction: Alcohols from the reduction of the cyclopropoxy and isopropoxy groups.
Substitution: Halogenated derivatives of the benzene ring.
Applications De Recherche Scientifique
2-Tert-butyl-1-cyclopropoxy-3-isopropoxybenzene has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Tert-butyl-1-cyclopropoxy-3-isopropoxybenzene involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to engage in various chemical reactions, influencing biological processes and chemical transformations. The tert-butyl group, for example, can undergo selective oxidation, leading to the formation of primary alcohols, which can further participate in biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl alcohol: A simpler tertiary alcohol with the formula (CH3)3COH.
Isobutanol: An isomer of butanol with a similar structure but different functional groups.
2-Methyl-2-propanol: Another tertiary alcohol with a structure similar to tert-butyl alcohol.
Uniqueness
2-Tert-butyl-1-cyclopropoxy-3-isopropoxybenzene stands out due to its combination of tert-butyl, cyclopropoxy, and isopropoxy groups on a benzene ring. This unique arrangement provides distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Propriétés
Formule moléculaire |
C16H24O2 |
|---|---|
Poids moléculaire |
248.36 g/mol |
Nom IUPAC |
2-tert-butyl-1-cyclopropyloxy-3-propan-2-yloxybenzene |
InChI |
InChI=1S/C16H24O2/c1-11(2)17-13-7-6-8-14(18-12-9-10-12)15(13)16(3,4)5/h6-8,11-12H,9-10H2,1-5H3 |
Clé InChI |
PSVVBIDZHSOITD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=CC=CC(=C1C(C)(C)C)OC2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



